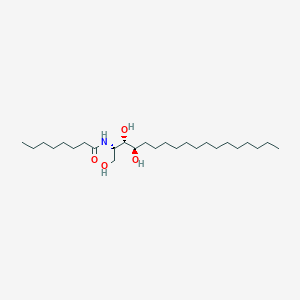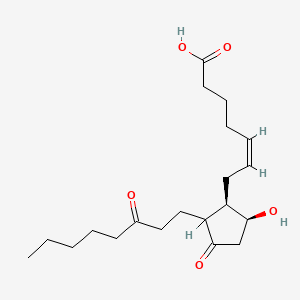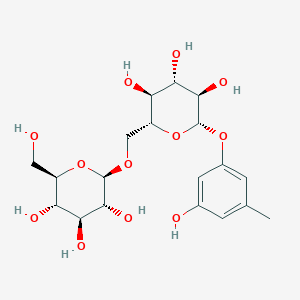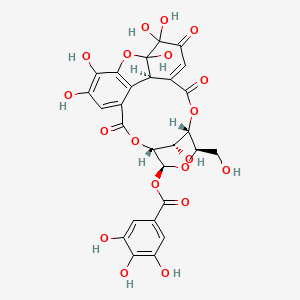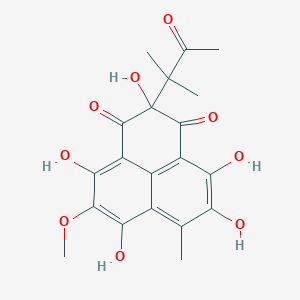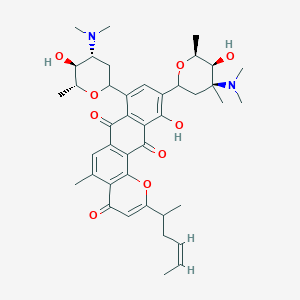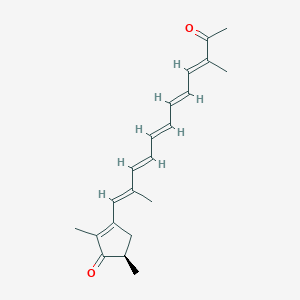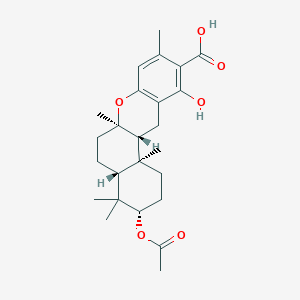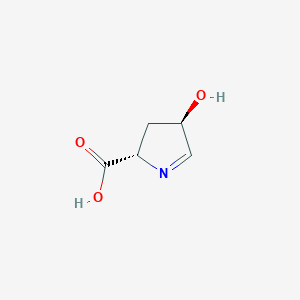
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid is a 1-pyrroline-3-hydroxy-5-carboxylic acid. It has a role as a human metabolite. It derives from a (S)-1-pyrroline-5-carboxylic acid. It is a conjugate acid of a (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylate. It is an enantiomer of a (3S,5R)-1-pyrroline-3-hydroxy-5-carboxylic acid.
(3R, 5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid, also known as 3-hydroxy-L-1-pyrroline-5-carboxylate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof (3R, 5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid can be biosynthesized from (S)-1-pyrroline-5-carboxylic acid.
Applications De Recherche Scientifique
Carbapenem Biosynthesis
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid plays a role in the biosynthesis of carbapenem antibiotics. Research has shown its involvement in the stereochemical configuration and biosynthesis pathway of these antibiotics. One study demonstrated the preparation of (3S,5S)-Carbapenam carboxylic acid from L-pyroglutamic acid, establishing its absolute configuration as identical to the natural product isolated from Serratia marcescens. The study also highlighted the role of the enzyme CarC in mediating the stereoinversion process required for synthesizing carbapenems (Stapon, Li, & Townsend, 2003).
Enzymatic Synthesis and Purification
Another significant application is in the enzymatic synthesis and purification of pyrroline-5-carboxylic acid (P5C), a compound closely related to (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid. P5C, an intermediate in the metabolism of proline, ornithine, and glutamic acid, has been synthesized using purified ornithine aminotransferase and isolated through chromatography. The process ensures the production of the biologically active L-stereoisomer of P5C (Smith, Downing, & Phang, 1977).
Antibiotic Development
The synthesis and antibacterial activity of carbapenem antibiotics, which utilize (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid derivatives, have been extensively studied. These antibiotics have shown potent activity against a wide range of bacteria, including Gram-positive and Gram-negative strains. A notable compound, S-4661, exhibited significant antibacterial properties and was selected for further evaluation (Iso et al., 1996).
Synthesis of Sugar Amino Acids
The compound has also been used as a chiral building block in the preparation of new δ-sugar amino acids. One study utilized it in the synthesis of (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, demonstrating its potential in creating peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Protein Synthesis Inhibition
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid has been shown to inhibit protein synthesis from different mRNA species in a selective manner. Its presence was observed to have a varying impact on the translation of different mRNAs, suggesting a differential effect on protein synthesis mediated by an unidentified mechanism (Mick, Thach, & Hagedorn, 1988).
Propriétés
Nom du produit |
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid |
|---|---|
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/t3-,4+/m1/s1 |
Clé InChI |
WFOFKRKDDKGRIK-DMTCNVIQSA-N |
SMILES isomérique |
C1[C@H](C=N[C@@H]1C(=O)O)O |
SMILES canonique |
C1C(C=NC1C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



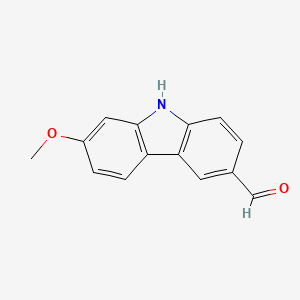
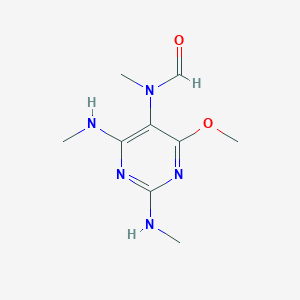
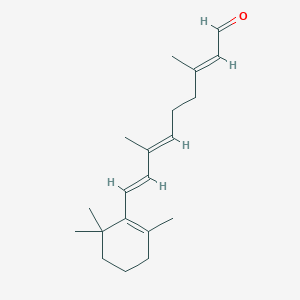

![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)
